Lauryldiethanolamine (CAS 1541-67-9), also known as N,N-bis(2-hydroxyethyl)dodecylamine, is an amphiphilic tertiary amine widely procured for its dual functionality as a nonionic/cationic surfactant and a tridentate metal-chelating agent[1]. Featuring a precise C12 (lauryl) hydrophobic tail and a diethanolamine hydrophilic headgroup, it spontaneously forms organized micelles in aqueous systems, significantly reducing surface tension . In industrial procurement, it is prioritized over generic amines for its specific phase transition properties, biodegradability, and its critical role as a precursor for amine oxides, an antistatic additive in polymers, and a corrosion inhibitor in metalworking fluids [1].
Substituting Lauryldiethanolamine with generic analogs severely compromises formulation stability and application performance. A frequent procurement error is substituting it with Lauramide DEA (an amide); however, the tertiary amine core of Lauryldiethanolamine provides essential pH buffering capacity and distinct metal-chelating properties that amides lack [1]. Furthermore, utilizing shorter-chain homologs (e.g., C8 octyldiethanolamine) drastically increases the critical micelle concentration (CMC), requiring higher active loadings to achieve the same surface tension reduction, while longer-chain analogs (e.g., C18 stearyldiethanolamine) suffer from poor aqueous solubility at room temperature [2]. Primary amines (like laurylamine) lack the dual hydroxyethyl groups, resulting in higher irritation profiles and weaker synergistic interactions with anionic co-surfactants [1].
The surfactant efficiency of Lauryldiethanolamine is governed by its C12 alkyl chain, which provides a specific hydrophilic-lipophilic balance compared to its homologs. According to established surfactant thermodynamics, the critical micelle concentration (CMC) decreases by approximately an order of magnitude for every two additional methylene groups [1]. Consequently, Lauryldiethanolamine achieves spontaneous micellization and maximum surface tension reduction at concentrations significantly lower than C8 analogs, while maintaining higher room-temperature aqueous solubility compared to C18 derivatives [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) Scaling |
| Target Compound Data | Low-concentration micellization driven by C12 chain |
| Comparator Or Baseline | Octyldiethanolamine (C8) and Stearyldiethanolamine (C18) |
| Quantified Difference | Logarithmic decrease in CMC vs C8; higher solubility vs C18 |
| Conditions | Aqueous solution, room temperature |
Enables procurement to reduce total surfactant loading in formulations without sacrificing emulsification or phase stability.
Lauryldiethanolamine and its derivatives demonstrate pronounced synergistic effects when formulated with anionic surfactants like sodium dodecylbenzene sulfonate (SDBS) or sodium oleate [1]. Studies on mixed surfactant systems reveal a highly negative interaction parameter (β), indicating strong attractive forces between the protonated amine headgroups and anionic carboxylates [2]. This synergism drastically lowers the mixed CMC and enhances the formation of protective, densely packed adsorbed films on metal surfaces, significantly increasing the corrosion inhibition efficiency on steel and zinc compared to single-surfactant systems [2].
| Evidence Dimension | Mixed Surfactant Interaction Parameter (β) and Inhibition Efficiency |
| Target Compound Data | Highly negative β value and enhanced metal surface coverage |
| Comparator Or Baseline | Single-surfactant anionic or nonionic baselines |
| Quantified Difference | Significant reduction in mixed CMC and increased corrosion inhibition efficiency |
| Conditions | Binary surfactant mixtures in aqueous acidic or neutral media |
Justifies the selection of this specific amine for multi-component metalworking fluids and anticorrosive coatings.
In the quality control of polyolefin packaging, Lauryldiethanolamine is frequently monitored as a Non-Intentionally Added Substance (NIAS) migrating into food simulants [1]. Advanced analytical techniques, such as Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry (IMS-QTOF), rely on high-purity Lauryldiethanolamine standards to quantify its migration [1]. The compound's specific mass-to-charge ratio and collision cross-section (CCS) values allow for precise differentiation from other ethoxylated impurities, ensuring accurate risk assessment according to regulatory thresholds [1].
| Evidence Dimension | Analytical Migration Quantification |
| Target Compound Data | Specific retention time, m/z, and CCS values for exact identification |
| Comparator Or Baseline | Unknown polymer degradation mixtures and generic ethoxylates |
| Quantified Difference | Enables sub-ppb limit of detection (LOD) in food simulants |
| Conditions | IMS-QTOF and UHPLC-MS/MS migration assays |
High-purity standards of this exact compound are strictly required for food packaging manufacturers to validate regulatory compliance.
Beyond physical emulsification, the tertiary amine structure of Lauryldiethanolamine provides inherent secondary biostatic properties in metalworking fluids [1]. At physiological or slightly acidic pH, the nitrogen atom becomes protonated, allowing the molecule to act as a lysosomotropic agent that disrupts bacterial cell membranes[1]. When compared to purely nonionic amides (like Lauramide DEA), this protonatable amine functionality helps extend fluid shelf life and reduces the required loading of primary biocides like isothiazolinones [1].
| Evidence Dimension | Antibacterial Membrane Disruption |
| Target Compound Data | Protonatable tertiary amine with inherent biostatic activity |
| Comparator Or Baseline | Lauramide DEA (non-protonatable amide) |
| Quantified Difference | Enhanced resistance to microbial degradation in aqueous fluids |
| Conditions | Aqueous industrial fluid formulations (e.g., metalworking fluids) |
Provides a dual-function benefit that lowers total formulation costs by reducing primary biocide dependency.
Procured as a primary additive in metalworking fluids where it synergizes with anionic surfactants to form dense anticorrosive films on steel and zinc surfaces [1].
Utilized as a high-purity reference standard for IMS-QTOF and UHPLC-MS/MS quantification of Non-Intentionally Added Substances (NIAS) migrating from polyolefin food packaging [2].
Incorporated into aqueous industrial fluids to leverage its dual functionality as a surface-tension reducer and a membrane-disrupting biostatic agent, thereby lowering total biocide dependency [3].
Leveraged in formulations requiring a precise hydrophilic-lipophilic balance, where its C12 chain allows for lower active concentrations to achieve critical micelle formation compared to shorter-chain homologs [4].
Irritant;Environmental Hazard